Menbutone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Hepato-Digestive Activity Stimulation

Scientific Field: Veterinary Medicine

Summary of Application: Menbutone is often used to stimulate the hepato-digestive activity in case of digestive disorders and hepatic insufficiency in different species (cattle, sheep, goats, pigs, horses, dogs).

Methods of Application: Menbutone is administered either deeply intramuscular or slowly intravenous at a dosage of 1 ml/10 kg body weight.

Results or Outcomes: Menbutone increases pancreatic juices, bile and peptic secretion between 2 to 5 times the normal levels, maintaining this effect for 2–3 hours after administration.

HPLC Method Development

Scientific Field: Analytical Chemistry

Summary of Application: An HPLC method was developed and validated to quantify menbutone in sheep plasma.

Methods of Application: The HPLC mobile phase consisted of acetonitrile:monopotassium phosphate solution.

Results or Outcomes: The method met all specifications of the EMA guideline, being selective and linear in the range of 0.2–100 µg/mL.

Micellar Liquid Chromatography

Summary of Application: A method was developed for the routine identification and quantification of menbutone in different matrices by micellar liquid chromatography.

Methods of Application: Separation was performed in less than 4 minutes using a C18 column with UV detection at 234 nm.

Results or Outcomes: The method showed good repeatability, linearity, and sensitivity.

Residue Determination in Swine Tissues

Scientific Field: Food Safety and Veterinary Medicine

Summary of Application: Menbutone is widely used as a veterinary choleretic drug.

Methods of Application: The method involved extraction of Menbutone residue by acetonitrile from the tissues, followed by purification using a C18 solid phase extraction (SPE) cartridge and an alkaline alumina (ALA) SPE cartridge.

Results or Outcomes: The method was found to be specific, accurate, and sensitive, with an excellent linear relationship.

Pharmacokinetics in Sheep

Scientific Field: Veterinary Pharmacology

Summary of Application: A study was conducted to establish the pharmacokinetic parameters resulting from intravenous (IV) and intramuscular (IM) administration of Menbutone in sheep.

Methods of Application: Menbutone was administered to 12 animals at the dose of 10 mg/kg for both IV and IM routes. Plasma samples were collected up to 24 hours.

Results or Outcomes: After IV administration, a total clearance (Cl) of 63.6 ± 13.6 mL/h/kg, a volume of distribution at steady-state (Vss) of 259.6 ± 52.7 mL/kg, and an elimination half-life (t ½λ) of 6.08 ± 2.48 h were calculated.

Bioavailability Studies

Scientific Field: Pharmacology

Summary of Application: Menbutone has been used in bioavailability studies to enhance the absorption of other drugs.

Methods of Application: Menbutone was administered intramuscularly at a dose of 10 mg/kg along with oral administration of albendazole (5 mg/kg).

Analytical Chemistry

Summary of Application: Menbutone has been used in the development of analytical methods for its detection in different matrices.

Methods of Application: The method involved the use of a C18 column with UV detection at 234 nm.

Veterinary Medicine

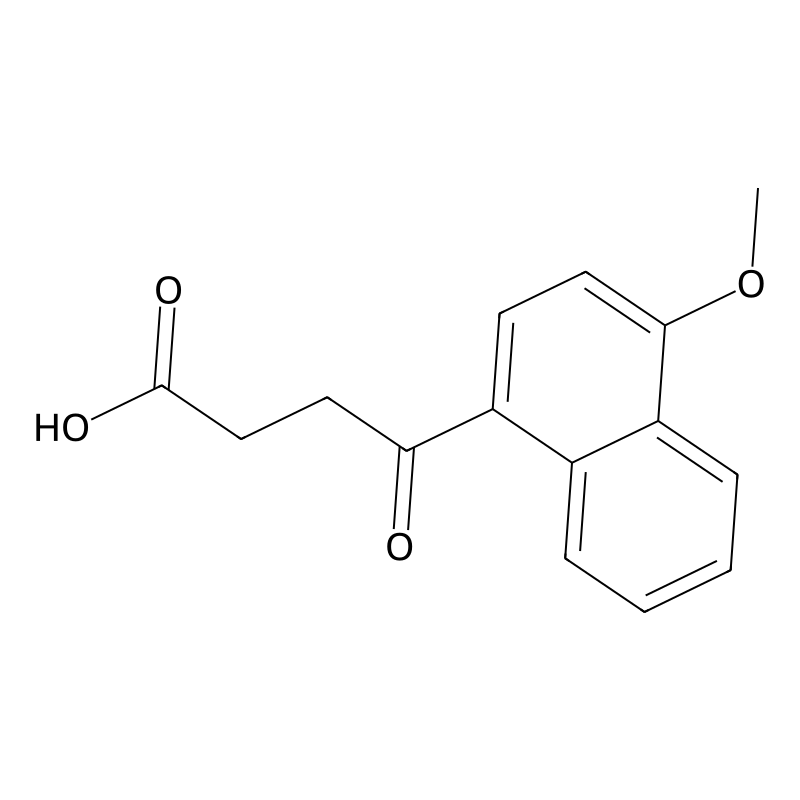

Menbutone, also known as 3-(4-methoxy-1-naphthoyl)propionic acid, is a synthetic organic compound classified as a derivative of oxybutyric acid. Its chemical formula is , and it is primarily used in veterinary medicine as a choleretic agent, stimulating bile secretion and enhancing digestive processes in animals. Menbutone appears as a white to off-white solid and has a melting point of approximately 172-173 °C .

The synthesis of Menbutone can be performed using several methods, with the most common involving the following steps:

- Preparation:

- Dissolve 15.8 g of 1-methoxynaphthalene and 10 g of succinic anhydride in dichloromethane.

- Catalysis:

- Add anhydrous aluminum chloride gradually while maintaining a temperature of approximately 35 °C.

- Refluxing:

- Allow the mixture to react under reflux conditions for several hours.

- Isolation:

- After completion, pour the reaction mixture into an ice-water solution to precipitate Menbutone.

- Purification:

Menbutone is primarily utilized in veterinary medicine for its choleretic properties. It is administered to animals such as cattle, sheep, goats, and pigs to aid digestion and improve feed efficiency. Typical administration routes include intramuscular and intravenous injections at dosages ranging from 2.5 mg to 10 mg per kg body weight, depending on the species .

Menbutone shares structural similarities with several other compounds in its class, including:

- Oxybutyric Acid: A precursor compound that shares similar biological activities but lacks the naphthalene moiety present in Menbutone.

- Fenbendazole: An antiparasitic agent that also affects digestive processes but operates through different mechanisms.

- Cholestyramine: A bile acid sequestrant used to lower cholesterol but does not stimulate bile production like Menbutone.

| Compound Name | Structure Feature | Primary Use |

|---|---|---|

| Menbutone | Naphthalene derivative | Choleretic in veterinary medicine |

| Oxybutyric Acid | Basic structure without naphthalene | Metabolic processes |

| Fenbendazole | Benzimidazole structure | Antiparasitic |

| Cholestyramine | Bile acid sequestrant | Cholesterol reduction |

Menbutone's unique structure allows it to effectively stimulate digestive secretions while providing specific therapeutic benefits in veterinary applications, distinguishing it from these similar compounds.

Menbutone, first synthesized in the mid-20th century, emerged as a choleretic agent in veterinary medicine during the 1960s. Its development stemmed from the need to address digestive disorders in livestock, particularly ruminants, where hepatic and pancreatic insufficiency were prevalent. Early pharmacological studies demonstrated its ability to stimulate bile secretion by 2–5 times baseline levels, leading to its adoption in European veterinary practices. By 1996, menbutone-based formulations received regulatory approval in the European Union, with subsequent expansions into national and mutual-recognition authorizations. Patents such as CN104370734A (2014) and CN103417476A (2013) reflect ongoing efforts to optimize synthesis and formulation methods, underscoring its enduring relevance.

Nomenclature and Chemical Classification

Menbutone (IUPAC: 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid) is classified as a naphthalene derivative with a butanoic acid side chain. Its molecular formula is $$ \text{C}{15}\text{H}{14}\text{O}_{4} $$, and it features a methoxy group at the 4-position of the naphthalene ring (Figure 1). Synonyms include genabilic acid, genabilin, and naftobil, while its CAS registry number is 3562-99-0. Structurally, menbutone belongs to the oxybutyric acid family, characterized by a γ-ketobutyric acid moiety linked to a methoxynaphthalene system.

Table 1: Key chemical identifiers of menbutone

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{15}\text{H}{14}\text{O}_{4} $$ |

| Molecular Weight | 258.27 g/mol |

| CAS Number | 3562-99-0 |

| IUPAC Name | 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid |

Scientific Significance and Research Context

Menbutone’s primary scientific significance lies in its dual role as a choleretic and secretagogue, enhancing bile, pepsin, and pancreatic trypsin production. Recent research has expanded its scope:

- Drug Delivery Enhancement: Co-administration with albendazole increased the latter’s bioavailability by 21.5% in sheep, attributed to improved intestinal solubility via bile acid mediation.

- Neuropharmacology: Tacrine-menbutone conjugates exhibit acetylcholinesterase (AChE) inhibition and anti-amyloid-β aggregation activity, positioning them as multi-target candidates for Alzheimer’s disease.These findings highlight menbutone’s versatility beyond veterinary applications, bridging gaps between gastroenterology and neurology.

The traditional synthesis of menbutone has historically relied on the Friedel-Crafts acylation reaction as the primary manufacturing route. Early methods employed a two-step process beginning with the methylation of 1-naphthol using dimethyl sulfate to produce 1-methoxynaphthalene, followed by acylation with succinic anhydride [1] [2]. This conventional approach utilized benzene as the reaction solvent and required aluminum trichloride as the Lewis acid catalyst [3].

The classical procedure involved dissolving 395 parts of 1-methoxynaphthalene and 265 parts of succinic anhydride in 8,000 parts of dry benzene at room temperature [1]. The reaction mixture was stirred while 710 parts of anhydrous aluminum chloride were added over twenty minutes, causing the temperature to rise to approximately 60-70°C. After stirring for fifteen to twenty minutes at this elevated temperature, the mixture was refluxed for one hour before being poured onto a mixture of ice and concentrated hydrochloric acid [1].

Traditional methods achieved yields ranging from 85-90% but presented significant environmental and safety concerns due to the use of Class I solvents such as benzene and dichloroethane [2] [4]. These solvents posed considerable risks to operators and the environment, necessitating the development of safer alternatives. Steam distillation was employed for solvent recovery, and the crude product required extensive purification through recrystallization to achieve pharmaceutical-grade purity [1].

Modern Synthetic Approaches

Contemporary menbutone synthesis has evolved to address the safety and environmental limitations of traditional methods while maintaining or improving reaction efficiency and product quality.

Friedel-Crafts Acylation with 1-Methoxynaphthalene and Succinic Anhydride

The modern approach to menbutone synthesis employs an optimized Friedel-Crafts acylation protocol that significantly improves safety profiles while maintaining high yields [2] [4]. The current method involves dissolving 15.8 grams of 1-methoxynaphthalene and 10.0 grams of succinic anhydride in 120 milliliters of dichloromethane, representing a carefully optimized stoichiometric ratio [2].

The reaction proceeds under controlled temperature conditions, with the mixture cooled to 1-3°C while stirring. Anhydrous aluminum trichloride (15.0 grams) is added in three separate portions over approximately twenty minutes to ensure uniform mixing and prevent localized heating [2] [4]. The solution is then heated to 35±2°C and maintained at this temperature for 5.5-6.5 hours, allowing complete conversion of starting materials [2].

This modern protocol demonstrates several advantages over traditional methods, including improved temperature control, reduced catalyst loading, and enhanced reaction selectivity. The lower reaction temperature minimizes side reactions and degradation pathways while the extended reaction time ensures complete substrate conversion [2].

Catalytic Role of Aluminum Trichloride

Aluminum trichloride serves as the essential Lewis acid catalyst in the Friedel-Crafts acylation mechanism for menbutone synthesis [5] [6] [7]. The catalyst functions by coordinating with the carbonyl oxygen of succinic anhydride, increasing the electrophilicity of the acyl carbon and facilitating nucleophilic attack by the electron-rich naphthalene ring [5] [8].

The mechanism proceeds through formation of an acylium ion intermediate, which is stabilized by resonance with the carbonyl group [6] [7]. This stabilization prevents carbocation rearrangements that commonly occur in Friedel-Crafts alkylation reactions, ensuring regioselective acylation at the 4-position of 1-methoxynaphthalene [6]. The aluminum trichloride catalyst forms a complex with the acyl chloride or anhydride, promoting cleavage of the carbon-halogen or carbon-oxygen bond to generate the reactive acylium species [5] [8].

Modern synthetic protocols employ reduced catalyst loadings compared to traditional methods, achieving equivalent or superior yields while minimizing catalyst-related impurities and reducing processing costs [2] [9]. The optimized catalyst amount of 15.0 grams represents a significant reduction from the 710 parts previously required, demonstrating improved catalytic efficiency [1] [2].

Solvent Effects on Reaction Kinetics

The selection of dichloromethane as the reaction solvent in modern menbutone synthesis represents a significant advancement in terms of safety and environmental impact [2] [4] [10]. Dichloromethane is classified as a Class II solvent according to International Council for Harmonisation guidelines, indicating lower toxicity and acceptable safety margins for pharmaceutical manufacturing [2].

Solvent effects on Friedel-Crafts acylation kinetics are multifaceted, influencing both reaction rate and selectivity through dielectric constant, polarity, and specific solvation effects [11] [12]. Dichloromethane, with a dielectric constant of 8.93 and moderate polarity index of 3.1, provides an optimal environment for acylium ion formation and stabilization [13]. The solvent's ability to solvate both ionic intermediates and the aluminum trichloride catalyst promotes efficient electron transfer processes essential for the acylation mechanism [14] [15].

Comparative studies demonstrate that dichloromethane supports higher reaction rates at lower temperatures compared to benzene, attributed to its superior ability to stabilize charged transition states [11] [12]. The lower boiling point of dichloromethane (39.75°C) facilitates efficient solvent recovery through simple distillation, reducing environmental impact and processing costs [13] [10].

Kinetic studies reveal that solvent polarity significantly affects the rate-determining step of acylium ion formation, with moderately polar solvents like dichloromethane providing optimal reaction conditions [11]. The solvent's low water solubility (1.60% at 20°C) minimizes hydrolysis of the aluminum trichloride catalyst, maintaining catalytic activity throughout the reaction period [13].

Industrial Scale Production Methodologies

Industrial-scale menbutone production employs continuous processing techniques designed to maximize efficiency, ensure consistent product quality, and maintain economic viability [16] [17] [18]. Manufacturing facilities operate under Good Manufacturing Practice principles, incorporating validated processes that meet pharmaceutical standards for veterinary medicines [16] [18].

The industrial process begins with raw material qualification, ensuring that 1-methoxynaphthalene and succinic anhydride meet stringent purity specifications [16] [18]. Starting materials undergo comprehensive testing including identity confirmation, assay determination, and impurity profiling using validated analytical methods [16]. Batch-to-batch consistency is maintained through statistical process control and continuous monitoring of critical process parameters [16] [18].

Large-scale reactors employ advanced temperature control systems to maintain the critical 35±2°C reaction temperature throughout the extended 5.5-6.5 hour reaction period [2]. Automated catalyst addition systems ensure precise dosing of aluminum trichloride while minimizing operator exposure and maintaining consistent reaction stoichiometry [2]. Heat management systems control exothermic reaction conditions and prevent thermal runaway scenarios that could compromise product quality or safety [2].

Solvent recovery systems incorporate multiple distillation stages to achieve dichloromethane recovery rates exceeding 95%, supporting environmental sustainability objectives and reducing manufacturing costs [2] [4]. The recovered solvent undergoes purification and quality testing before reuse in subsequent production batches [2]. Waste minimization protocols address residual catalyst materials and aqueous waste streams generated during product isolation [2].

Quality control systems monitor critical process parameters in real-time, including temperature, pressure, reaction time, and catalyst concentration [16] [18]. Statistical process control charts track process performance trends and identify potential deviations before they impact product quality [16]. Environmental monitoring programs ensure compliance with occupational exposure limits and environmental discharge standards [16] [18].

Quality Control Parameters and Purity Standards

Pharmaceutical-grade menbutone must meet stringent quality specifications that encompass chemical purity, physical properties, and residual impurity levels [16] [19] [20]. European Medicines Agency guidelines establish comprehensive testing requirements for active pharmaceutical ingredients used in veterinary medicines [19] [18].

Chemical purity specifications require menbutone to achieve a minimum purity of 98.0% as determined by High-Performance Liquid Chromatography analysis [19] [21]. The analytical method employs acetonitrile and monopotassium phosphate mobile phase systems with ultraviolet detection at appropriate wavelengths [19]. Method validation demonstrates linearity over the range of 0.2-100 μg/mL with correlation coefficients exceeding 0.99 [19] [21].

Physical characterization includes melting point determination, confirming compliance with the established range of 172-173°C [1] [2] [16]. Particle size distribution analysis ensures consistent powder characteristics suitable for pharmaceutical formulation, with specifications requiring 90% of particles below 100 micrometers [16]. Color and appearance specifications define acceptable visual characteristics for the final product [16] [18].

Impurity profiling addresses both organic and inorganic contaminants that may arise during synthesis or storage [20] [22] [23]. Residual solvent analysis quantifies dichloromethane and other volatile organic compounds according to International Council for Harmonisation Q3C guidelines, with acceptance limits typically below 50 parts per million [23]. Heavy metal content must not exceed 10 parts per million as determined by inductively coupled plasma mass spectrometry [23].

Stability testing programs evaluate menbutone degradation under various storage conditions, establishing appropriate shelf-life specifications and storage requirements [16] [20]. Accelerated stability studies at elevated temperatures and humidity conditions predict long-term stability behavior and identify potential degradation pathways [20]. Analytical methods capable of detecting and quantifying degradation products ensure continued product quality throughout the established shelf life [20] [22].

Microbiological specifications address bioburden limits appropriate for pharmaceutical raw materials, typically requiring total aerobic microbial count below 1000 colony-forming units per gram and absence of specified pathogenic organisms [16] [18]. Water content determination by Karl Fischer titration ensures compliance with moisture specifications, typically below 0.5% by weight [16].

Synthetic Optimization Strategies

Yield Enhancement Techniques

Yield optimization in menbutone synthesis involves systematic evaluation of reaction parameters to maximize product formation while minimizing side reactions and material losses [2] [24] [25]. Response surface methodology has proven effective for identifying optimal reaction conditions through statistical design of experiments [26] [27] [28].

Temperature optimization studies demonstrate that maintaining reaction temperature at 35±2°C provides optimal balance between reaction rate and selectivity [2]. Lower temperatures result in incomplete conversion, while higher temperatures promote side reactions that reduce overall yield [2]. Precise temperature control within the narrow ±2°C window requires sophisticated heating and cooling systems capable of managing exothermic reaction conditions [2].

Catalyst loading optimization reveals that reducing aluminum trichloride quantities from traditional levels while extending reaction time achieves superior yields [2]. The optimized loading of 15.0 grams per 15.8 grams of 1-methoxynaphthalene represents a significant reduction from historical practices while maintaining 86.4% yield [2]. Extended reaction times of 5.5-6.5 hours ensure complete substrate conversion and minimize unreacted starting material losses [2].

Stoichiometric optimization of reactant ratios affects both yield and product purity [2]. The optimized ratio of 15.8 grams 1-methoxynaphthalene to 10.0 grams succinic anhydride provides slight excess of the naphthalene component to drive the acylation reaction to completion [2]. This optimization minimizes formation of disubstituted products and other undesired side products [2].

Reaction time studies indicate that shorter reaction periods result in incomplete conversion, while excessively long reaction times promote degradation reactions [2]. The optimized 5.5-6.5 hour reaction period achieves maximum yield while maintaining product quality specifications [2]. Real-time monitoring of reaction progress through sampling and analysis enables precise determination of reaction endpoints [2].

Green Chemistry Applications

Green chemistry principles have been systematically applied to menbutone synthesis to reduce environmental impact and improve process sustainability [2] [4] [29] [30]. The replacement of Class I solvents with Class II alternatives represents a significant advancement in environmental safety [2] [4].

Solvent selection based on environmental, health, and safety criteria led to the adoption of dichloromethane as the preferred reaction medium [2] [4] [10]. While dichloromethane is not considered a completely green solvent, it represents a substantial improvement over benzene and dichloroethane in terms of toxicity and environmental persistence [2] [10]. The lower boiling point facilitates efficient recovery and reuse, reducing overall solvent consumption [13] [10].

Catalyst recycling studies investigate opportunities for aluminum trichloride recovery and reuse [2]. While direct catalyst recycling presents technical challenges due to hydrolysis susceptibility, waste minimization protocols reduce overall catalyst consumption and environmental discharge [2]. Alternative catalyst systems based on recyclable heterogeneous materials offer potential for further environmental improvements [25] [31].

Energy efficiency improvements focus on optimizing reaction temperature and heating systems [2]. The reduced reaction temperature of 35±2°C compared to traditional 60-70°C protocols decreases energy consumption while maintaining comparable yields [2]. Heat integration systems capture and reuse thermal energy from exothermic reaction steps [2].

Waste stream reduction addresses both aqueous and organic waste generated during processing [2]. Improved work-up procedures minimize water consumption during product isolation, while optimized crystallization protocols reduce mother liquor volumes requiring disposal [2]. Solvent recovery systems achieve dichloromethane recovery rates exceeding 95%, substantially reducing waste solvent quantities [2].

Alternative Catalytic Systems

Research into alternative catalytic systems for menbutone synthesis focuses on developing more environmentally friendly and economically viable catalyst options [25] [26] [27]. Heterogeneous catalysts offer advantages including ease of separation, potential for recycling, and reduced waste generation compared to traditional homogeneous aluminum trichloride systems [26] [27].

Metal-organic framework catalysts have demonstrated promising activity for Friedel-Crafts acylation reactions [26] [27] [28]. Phosphomolybdic acid encapsulated in MIL-53 iron frameworks shows excellent catalytic performance under mild reaction conditions [26] [32]. These systems achieve high selectivity and can be recovered and reused multiple times without significant activity loss [26] [27].

Phosphotungstic acid-based catalysts represent another class of heterogeneous systems suitable for acylation reactions [27] [28]. These materials demonstrate high thermal stability and resistance to deactivation, making them attractive for industrial applications [27]. The ability to fine-tune acidity and porosity through synthesis modifications enables optimization for specific reaction requirements [27] [28].

Solid acid catalysts including zeolites and modified silica materials have been investigated for their potential in menbutone synthesis [33] [24]. These systems offer advantages of easy separation and potential for continuous processing, though activity and selectivity often require optimization for specific substrates [33]. Ion-exchange resins and sulfated metal oxides provide additional options for heterogeneous catalysis [24].

Catalyst optimization studies employ response surface methodology to identify optimal loading, reaction time, and temperature conditions for alternative catalytic systems [26] [27] [32]. These statistical approaches enable efficient exploration of multivariable parameter spaces while minimizing experimental requirements [26] [32]. Validation experiments confirm the reliability of optimized conditions for scale-up applications [26] [27].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

2: Lund J, Lassen JB. Elimination and distribution of menbutone (Genabil) in rats. Acta Pharmacol Toxicol (Copenh). 1969;27(6):429-38. PubMed PMID: 5395732.

Explore Compound Types